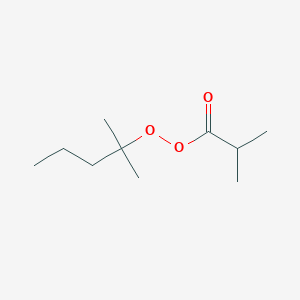
2-Methylpentan-2-yl 2-methylpropaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentan-2-yl 2-methylpropaneperoxoate is an organic peroxide compound with the molecular formula C11H22O3. It is known for its application in polymerization processes and as an initiator in various chemical reactions. The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate typically involves the reaction of 2-methylpentan-2-ol with 2-methylpropaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include:
- Temperature: Typically maintained at low temperatures to prevent decomposition.
- Solvent: Commonly used solvents include dichloromethane or toluene.
- Catalyst: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances safety by minimizing human intervention in handling reactive peroxide compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpentan-2-yl 2-methylpropaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Although less common, the compound can be reduced under specific conditions to yield alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents like thionyl chloride may be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
2-Methylpentan-2-yl 2-methylpropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mécanisme D'action
The mechanism of action of 2-Methylpentan-2-yl 2-methylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Methylpentan-2-ol: A precursor in the synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate.
2-Methylpropaneperoxoic acid: Another peroxide compound with similar reactivity.
tert-Butyl hydroperoxide: A commonly used organic peroxide with similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to initiate polymerization reactions at lower temperatures and its compatibility with various substrates make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
136662-26-5 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-methylpentan-2-yl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C10H20O3/c1-6-7-10(4,5)13-12-9(11)8(2)3/h8H,6-7H2,1-5H3 |
Clé InChI |
QZAQRYGCOFSLIW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)OOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
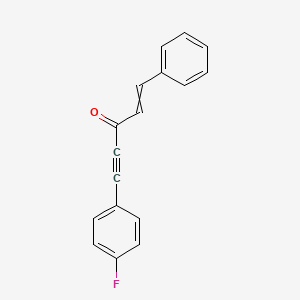
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
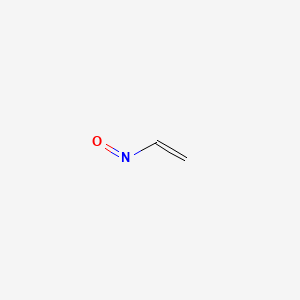
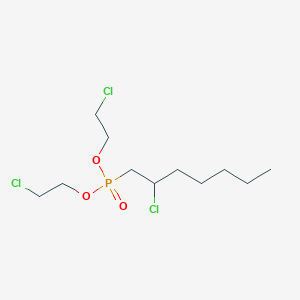
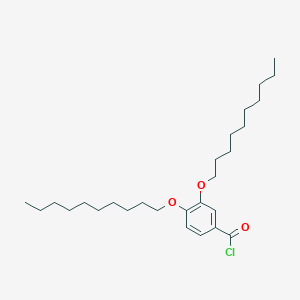
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
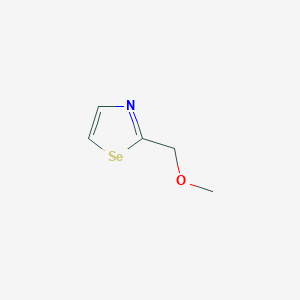
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
